molecular formula C10H10O3 B8451442 (4-Methoxy-benzofuran-3-yl)-methanol

(4-Methoxy-benzofuran-3-yl)-methanol

Cat. No. B8451442
M. Wt: 178.18 g/mol
InChI Key: CWZDPEPNXGUDQJ-UHFFFAOYSA-N
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Patent
US08183366B2

Procedure details

The aldehyde 123 from above (4.34 g, 24.63 mmol) is dissolved in 10 ml of methanol and cooled in an ice-bath. Solid sodium borohydride (4.9 g, 123.2 mmol) is added in portions and the mixture is stirred for 2 hours. It is then poured onto ice-cold HCl, extracted three times with DCM, dried and evaporated. The crude material is purified by chromatography on silicagel using hexane and EtOAc (from 20% to 50%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]2[C:9]([CH:12]=[O:13])=[CH:10][O:11][C:7]=2[CH:6]=[CH:5][CH:4]=1.[BH4-].[Na+]>CO>[CH3:1][O:2][C:3]1[C:8]2[C:9]([CH2:12][OH:13])=[CH:10][O:11][C:7]=2[CH:6]=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=CC2=C1C(=CO2)C=O
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
4.9 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-bath
ADDITION
Type
ADDITION
Details
It is then poured onto ice-cold HCl
EXTRACTION
Type
EXTRACTION
Details
extracted three times with DCM
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude material is purified by chromatography on silicagel

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COC1=CC=CC2=C1C(=CO2)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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